Ethyl 2-(6-chloropyridin-2-yl)acetate

Description

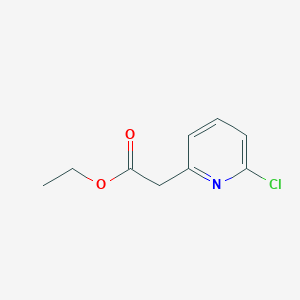

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(6-chloropyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c1-2-13-9(12)6-7-4-3-5-8(10)11-7/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVNIIEKVHWJFQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174666-22-9 | |

| Record name | Ethyl 2-(6-chloropyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Data of Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-(6-chloropyridin-2-yl)acetate (CAS No: 174666-22-9). Due to the limited public availability of experimental spectra, this document presents a combination of reported synthetic protocols and predicted spectral data to serve as a foundational resource for researchers. The information herein is intended to assist in the identification, characterization, and quality control of this compound in a laboratory setting.

Compound Information

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 174666-22-9 |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Structure |

|

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established spectroscopic principles and data from similar chemical structures.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.65 | t, J = 7.8 Hz | 1H | Pyridine H-4 |

| 7.25 | d, J = 7.5 Hz | 1H | Pyridine H-5 |

| 7.15 | d, J = 8.1 Hz | 1H | Pyridine H-3 |

| 4.20 | q, J = 7.1 Hz | 2H | -O-CH₂ -CH₃ |

| 3.80 | s | 2H | Pyridine-CH₂ - |

| 1.25 | t, J = 7.1 Hz | 3H | -O-CH₂-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C =O (Ester) |

| 156.0 | Pyridine C -2 (C-Cl) |

| 150.0 | Pyridine C -6 |

| 140.0 | Pyridine C -4 |

| 124.0 | Pyridine C -5 |

| 120.0 | Pyridine C -3 |

| 61.5 | -O-CH₂ -CH₃ |

| 45.0 | Pyridine-CH₂ - |

| 14.0 | -O-CH₂-CH₃ |

Table 3: Predicted Key IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2900 | Medium | C-H stretch (Aliphatic) |

| 1735 | Strong | C=O stretch (Ester) |

| 1580, 1560, 1450 | Medium | C=C and C=N stretch (Pyridine ring) |

| 1250-1150 | Strong | C-O stretch (Ester) |

| 800-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 199 | 40 | [M]⁺ (Molecular ion, ³⁵Cl isotope) |

| 201 | 13 | [M+2]⁺ (³⁷Cl isotope) |

| 154 | 100 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |

| 126 | 60 | [M - COOCH₂CH₃]⁺ (Loss of ethyl acetate radical) |

| 99 | 30 | [C₅H₃ClN]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectral analysis of this compound, based on standard laboratory practices.

3.1 Synthesis

A general procedure for the synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with a suitable base and an electrophile. A reported method is as follows:

To a cooled (-70°C) solution of 2-chloro-6-methylpyridine in anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexane is added dropwise. The mixture is stirred at this temperature for 30 minutes. Diethyl carbonate is then added slowly, and stirring is continued for another 30 minutes at -70°C. The reaction is then allowed to warm to room temperature and stirred for an additional hour. The reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[1]

3.2 NMR Spectroscopy

A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, ~0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.

3.3 Infrared (IR) Spectroscopy

An IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the neat oily product is placed between two potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., chloroform) can be used in a salt cell. The spectrum is recorded over a range of 4000-400 cm⁻¹.

3.4 Mass Spectrometry (MS)

Mass spectral data is acquired on a mass spectrometer, typically using electron ionization (EI) at 70 eV. The sample is introduced into the ion source, and the resulting ions are analyzed by a mass analyzer (e.g., quadrupole or time-of-flight). The mass-to-charge ratios (m/z) of the molecular ion and fragment ions are recorded.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Workflow for Synthesis and Spectral Analysis.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive analysis, it is recommended to obtain experimental data from a commercial supplier or through in-house synthesis and characterization.

References

Structure Elucidation of Ethyl 2-(6-chloropyridin-2-yl)acetate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(6-chloropyridin-2-yl)acetate is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its chemical structure, characterized by a chlorinated pyridine ring linked to an ethyl acetate moiety, suggests its utility as a versatile building block in the synthesis of more complex molecules. The precise determination of its three-dimensional structure and electronic properties is paramount for understanding its reactivity, predicting its biological activity, and designing novel compounds with desired functionalities.

This technical guide outlines the standard methodologies and analytical techniques employed in the comprehensive structure elucidation of this compound. The core of this process relies on a combination of spectroscopic and crystallographic methods to unambiguously determine its molecular formula, connectivity, and spatial arrangement of atoms.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's physical state and behavior.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2] |

| Molecular Weight | 199.63 g/mol | [1] |

| CAS Number | 174666-22-9 | [1] |

| Appearance | White to yellow Solid-Liquid Mixture | [2] |

| Boiling Point (Predicted) | 268.7 ± 25.0 °C | [1][2] |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ | [1][2] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon) | [1][2] |

Structure Elucidation Workflow

The definitive confirmation of the structure of this compound involves a multi-faceted analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to an unequivocal assignment. The logical workflow for this process is depicted in the following diagram.

Caption: Logical workflow for the structure elucidation of a chemical compound.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for probing the molecular structure of a compound. They provide information about the molecular weight, the types of atoms and their connectivity, and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe signals corresponding to the protons on the pyridine ring, the methylene group of the acetate moiety, and the ethyl group. The splitting patterns (e.g., singlets, doublets, triplets, quartets) would reveal the number of neighboring protons.

-

¹³C NMR (Carbon-13 NMR): This technique provides information about the number of different types of carbon atoms in the molecule. For this compound, distinct signals would be expected for each of the nine carbon atoms, including those in the pyridine ring, the carbonyl group, the methylene group, and the ethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its chemical structure through fragmentation patterns. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (199.63 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

-

C=O stretch of the ester group.

-

C-O stretch of the ester group.

-

C-Cl stretch of the chlorinated pyridine ring.

-

Aromatic C=C and C=N stretches of the pyridine ring.

-

Aliphatic C-H stretches of the ethyl and methylene groups.

Crystallographic Analysis

Single-Crystal X-ray Diffraction

If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecule's connectivity and conformation in the solid state.

Experimental Protocols

Detailed experimental protocols for the aforementioned analytical techniques are crucial for obtaining high-quality, reproducible data.

General Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to an internal standard (e.g., tetramethylsilane, TMS).

General Protocol for Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam to generate a molecular ion and fragment ions.

-

Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

General Protocol for FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

-

Background Spectrum: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Data Processing: The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

General Protocol for Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow a single crystal of the compound of suitable size and quality.

-

Crystal Mounting: Mount a selected crystal on a goniometer head.

-

Data Collection: Collect diffraction data at a specific temperature (often cryogenic) using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the atomic positions and thermal parameters to obtain the final crystal structure.

Data Presentation

While specific experimental data for this compound is not publicly available in the searched literature, the following tables illustrate how such data would be presented for a thorough structural analysis.

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| e.g., 7.8-7.2 | m | 3H | Pyridine-H |

| e.g., 4.2 | q | 2H | -O-CH₂ -CH₃ |

| e.g., 3.8 | s | 2H | Py-CH₂ -COO- |

| e.g., 1.3 | t | 3H | -O-CH₂-CH₃ |

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| e.g., 170 | C =O |

| e.g., 155-120 | Pyridine-C |

| e.g., 61 | -O-CH₂ -CH₃ |

| e.g., 45 | Py-CH₂ -COO- |

| e.g., 14 | -O-CH₂-CH₃ |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| e.g., 199/201 | e.g., 100/33 | [M]⁺ / [M+2]⁺ |

| e.g., 154/156 | e.g., 80/26 | [M - OCH₂CH₃]⁺ |

| e.g., 126/128 | e.g., 60/20 | [M - COOCH₂CH₃]⁺ |

Table 5: Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., ~1740 | Strong | C=O stretch (ester) |

| e.g., ~1580, 1560 | Medium | C=C, C=N stretch (pyridine) |

| e.g., ~1250 | Strong | C-O stretch (ester) |

| e.g., ~780 | Strong | C-Cl stretch |

Conclusion

The comprehensive structure elucidation of this compound necessitates a synergistic application of modern analytical techniques. While foundational physicochemical properties are known, a complete structural characterization relies on the detailed analysis of NMR, mass spectrometry, and IR spectroscopy data. For an unequivocal determination of its three-dimensional structure, single-crystal X-ray diffraction is the gold standard. The methodologies and data presentation formats outlined in this guide provide a robust framework for the thorough characterization of this and similar novel chemical entities, which is a critical step in their journey towards potential applications in research and development.

Disclaimer: The spectroscopic data presented in the tables are hypothetical and for illustrative purposes only, as publicly available experimental spectra for this compound could not be located in the searched literature.

References

Physical and chemical properties of Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in organic synthesis. This document details its molecular structure, physicochemical characteristics, and a detailed experimental protocol for its synthesis. Furthermore, it outlines potential analytical methodologies for its characterization and discusses its general reactivity. This guide is intended to be a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery, providing foundational knowledge for the application of this compound in further research and development.

Introduction

This compound is a substituted pyridine derivative that serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals. The presence of a chlorine atom on the pyridine ring and the ethyl acetate moiety provides multiple reaction sites for further functionalization, making it a valuable precursor for a variety of heterocyclic compounds. Understanding the core physical and chemical properties of this compound is essential for its effective utilization in synthetic strategies.

Physical and Chemical Properties

The physicochemical properties of this compound are summarized in the tables below. It is important to note that some of the data presented are predicted values from computational models due to the limited availability of experimentally determined data in the literature.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | |

| Molecular Weight | 199.63 g/mol | |

| CAS Number | 174666-22-9 | |

| Appearance | White to yellow Solid-Liquid Mixture |

Thermal and Density Properties

| Property | Value | Source |

| Melting Point | Not available (experimental) | |

| Boiling Point (Predicted) | 268.7 ± 25.0 °C | |

| Density (Predicted) | 1.217 ± 0.06 g/cm³ |

Solubility

Quantitative solubility data for this compound in various organic solvents is not extensively documented. However, based on the solubility of structurally similar compounds like other chloropyridine derivatives, it is expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, and acetone. Experimental determination is recommended for specific applications.

Stability and Storage

| Property | Recommendation | Source |

| Storage Temperature | 2-8°C | |

| Storage Conditions | Store under an inert gas (nitrogen or Argon) |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.

Materials:

-

2-Chloro-6-methylpyridine

-

n-Butyllithium (in hexane)

-

Diethyl carbonate

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Petroleum ether

Procedure:

-

A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in anhydrous tetrahydrofuran (30 mL) is cooled to -70°C in a suitable reaction vessel under an inert atmosphere.

-

n-Butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -70°C for 30 minutes.

-

Diethyl carbonate (5.75 mL, 47.3 mmol) is then added slowly to the reaction mixture, and stirring is continued for an additional 30 minutes at -70°C.

-

The reaction mixture is allowed to warm to room temperature and is stirred for another hour.

-

Upon completion of the reaction, it is quenched by the addition of aqueous ammonium chloride solution.

-

The product is extracted with ethyl acetate. The organic layer is then washed sequentially with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using a petroleum ether solution containing 9% ethyl acetate as the eluent to afford this compound as an oil (2.21 g, 28% yield).

Reactivity and Chemical Behavior

This compound possesses several reactive sites that can be exploited for further chemical transformations. The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution reactions. The ester group can undergo hydrolysis, transesterification, or reduction. The methylene group adjacent to the ester and the pyridine ring is acidic and can be deprotonated to form a carbanion, which can then participate in various carbon-carbon bond-forming reactions.

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid) and UV detection would be appropriate for purity assessment and quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the identification and quantification of the compound, particularly for assessing its presence in reaction mixtures or for trace analysis. A non-polar or medium-polarity capillary column would be suitable.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the synthesized compound. While specific spectral data for this compound is not published, the expected chemical shifts can be predicted based on its structure and data from similar molecules.

Biological and Pharmacological Context

While there is no specific information available regarding the biological activity or signaling pathway involvement of this compound itself, the chloropyridine scaffold is a common feature in many biologically active molecules. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound, therefore, represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its specific biological targets and mechanisms of action.

Visualizations

Synthesis Workflow

A Technical Guide to the Solubility of Ethyl 2-(6-chloropyridin-2-yl)acetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility characteristics of Ethyl 2-(6-chloropyridin-2-yl)acetate, a compound of interest in synthetic chemistry and pharmaceutical research. A comprehensive review of publicly available data indicates a lack of specific quantitative solubility values for this compound. Consequently, this document provides a robust, generalized experimental protocol for determining its solubility in common organic solvents using the shake-flask method. This guide is intended to provide a practical framework for researchers to generate reliable and reproducible solubility data, which is critical for process development, formulation, and other research applications.

Introduction

This compound is a substituted pyridine derivative with potential applications as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding the solubility of such compounds in various organic solvents is a fundamental requirement for their purification, reaction optimization, and formulation. Solubility data informs the choice of solvent for crystallization, chromatography, and the preparation of solutions for screening and analysis.

Predicted and Observed Physical Properties

While quantitative solubility data is scarce, some physical properties of this compound have been predicted or reported. These properties can offer initial insights into its likely behavior in different solvents.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Boiling Point | 268.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | -0.35 ± 0.10 (Predicted) | [1] |

Synthesis procedures for this compound often utilize solvents such as tetrahydrofuran (THF) for the reaction and ethyl acetate and petroleum ether for extraction and chromatography.[1] This suggests that the compound is soluble in these solvents to a degree sufficient for these processes.

Solubility Data Table

As no specific quantitative data was found, the following table is provided as a template for researchers to populate with their own experimental findings. It is designed for easy comparison of solubility across different common organic solvents at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mg/mL) | Molarity (mol/L) | Observations |

| Methanol | |||||

| Ethanol | |||||

| Isopropanol | |||||

| Acetone | |||||

| Ethyl Acetate | |||||

| Dichloromethane | |||||

| Chloroform | |||||

| Tetrahydrofuran (THF) | |||||

| Acetonitrile | |||||

| Toluene | |||||

| Heptane/Hexane | |||||

| Dimethyl Sulfoxide (DMSO) | |||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method.[2]

4.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium.[2] At equilibrium, the concentration of the dissolved compound in the supernatant represents its solubility in that solvent at that temperature.

4.2. Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control or a thermostatically controlled water bath

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer, GC)

4.3. Procedure

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium may need to be determined empirically by taking measurements at different time points (e.g., 8, 16, 24, 48 hours) until the concentration in solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[2]

-

Data Analysis: Calculate the solubility of the compound in the solvent, expressed in units such as mg/mL or mol/L, taking into account the dilution factor.[2]

4.4. Method Validation

To ensure the accuracy and reliability of the generated data, it is recommended to:

-

Perform each experiment in triplicate.[2]

-

Use a blank solvent sample as a control.

-

Confirm the solid phase at the end of the experiment (e.g., by microscopy or DSC) to ensure no phase transformation or solvate formation has occurred.[2]

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationships influencing solubility.

Caption: Experimental workflow for the shake-flask solubility method.

Caption: Factors influencing the solubility of the target compound.

References

A Technical Guide to the Potential Biological Activities of Ethyl 2-(6-chloropyridin-2-yl)acetate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of ethyl 2-(6-chloropyridin-2-yl)acetate represent a promising scaffold in medicinal chemistry, demonstrating a wide spectrum of potential biological activities. This technical guide provides a comprehensive overview of the current understanding of these compounds, with a focus on their potential antimicrobial, anticancer, and enzyme inhibitory activities. This document summarizes key quantitative data from preclinical studies, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support further research and development in this area. While direct biological data for a comprehensive series of this compound derivatives is emerging, this guide draws upon structurally related pyridine compounds to illustrate the therapeutic potential inherent in this chemical class.

Introduction

Pyridine and its derivatives are fundamental heterocyclic compounds that form the core of numerous natural products and synthetic pharmaceuticals. The pyridine ring is a key pharmacophore, contributing to the biological activity of a wide array of therapeutic agents. The introduction of various substituents onto the pyridine scaffold allows for the fine-tuning of physicochemical properties and biological targets. This compound serves as a versatile starting material for the synthesis of a diverse library of derivatives. The presence of the chloro-substituent and the ethyl acetate side chain provides reactive sites for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. This guide will delve into the reported biological activities of compounds structurally related to this compound, highlighting their potential in antimicrobial, anticancer, and enzyme inhibition applications.

Synthesis of Ethyl 2-(pyridin-2-yl)acetate Derivatives

The synthesis of derivatives from ethyl 2-(pyridin-2-yl)acetate often begins with the hydrolysis of the ester to the corresponding carboxylic acid or conversion to a hydrazide. These intermediates then serve as building blocks for the introduction of various heterocyclic moieties such as thiourea, 1,2,4-triazole, thiadiazole, and oxadiazole.

A general synthetic workflow is outlined below:

A Technical Guide to the Retrosynthetic Analysis of Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth retrosynthetic analysis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in pharmaceutical synthesis. Two primary retrosynthetic pathways are explored, offering alternative strategies for its preparation. This document outlines the core logic of each disconnection, presents detailed experimental protocols for the key transformations, and summarizes quantitative data in structured tables for comparative analysis. Visualizations of the retrosynthetic strategies and a forward synthesis workflow are provided using Graphviz diagrams to facilitate a clear understanding of the chemical transformations.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of various active pharmaceutical ingredients (APIs). A thorough understanding of its synthesis through retrosynthetic analysis allows for the strategic design of efficient and scalable production routes. This guide dissects the molecule to reveal logical precursor molecules and outlines the synthetic steps required to assemble the target compound.

Retrosynthetic Analysis

The retrosynthetic analysis of this compound reveals two logical and synthetically viable pathways.

Pathway 1: C-C Bond Formation Approach

This primary approach involves the direct formation of the carbon-carbon bond between the pyridine ring and the acetate moiety. The key disconnection is made at the C2-position of the pyridine ring, adjacent to the acetate group.

This disconnection leads to a nucleophilic synthon, the 2-(6-chloropyridin-2-yl)methyl anion, and an electrophilic "COOEt" synthon. The synthetic equivalent for the anionic species is generated in situ from 2-chloro-6-methylpyridine by deprotonation with a strong base. Diethyl carbonate serves as the electrophilic source of the ethyl carboxylate group.

Pathway 2: Esterification and Side-Chain Construction Approach

An alternative and more classical approach involves a functional group interconversion (FGI) of the ester, followed by disconnection of the acetic acid side chain.

This pathway first disconnects the ethyl ester to its corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid, and ethanol. The carboxylic acid is then retrosynthetically derived from 2-(6-chloropyridin-2-yl)acetonitrile through hydrolysis. The nitrile is, in turn, accessible from 2-chloro-6-(chloromethyl)pyridine via a nucleophilic substitution with a cyanide source. The chloromethyl intermediate can be prepared from the readily available 2-chloro-6-methylpyridine.

Experimental Protocols

The following sections provide detailed experimental procedures for the key reactions in the forward synthesis of this compound.

Synthesis via C-C Bond Formation (from 2-Chloro-6-methylpyridine)

This protocol is based on the direct carboxylation of the lithiated intermediate of 2-chloro-6-methylpyridine.[1]

Workflow Diagram:

Protocol:

-

To a solution of 2-chloro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -70 °C under an inert atmosphere, is added n-butyllithium (1.2 eq) dropwise.

-

The resulting mixture is stirred at -70 °C for 30 minutes.

-

Diethyl carbonate (1.2 eq) is then added slowly, and the reaction is stirred for an additional 30 minutes at -70 °C.

-

The reaction is allowed to warm to room temperature and stirred for 1 hour.

-

The reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Data Summary:

| Reactant | Molar Eq. | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| 2-Chloro-6-methylpyridine | 1.0 | THF | n-BuLi | -70 to RT | 2 | ~28[1] |

| Diethyl carbonate | 1.2 |

Synthesis via Esterification (from 2-(6-chloropyridin-2-yl)acetic acid)

This protocol outlines a general Fischer esterification procedure applicable to 2-(6-chloropyridin-2-yl)acetic acid.

Protocol:

-

2-(6-chloropyridin-2-yl)acetic acid (1.0 eq) is suspended in anhydrous ethanol (acting as both reactant and solvent).

-

A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added carefully.

-

The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature and the excess ethanol is removed under reduced pressure.

-

The residue is taken up in ethyl acetate and washed with saturated aqueous sodium bicarbonate solution, water, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude ester, which can be further purified by chromatography if necessary.

Data Summary:

| Reactant | Molar Eq. | Solvent | Catalyst | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-(6-chloropyridin-2-yl)acetic acid | 1.0 | Ethanol | H₂SO₄ | Reflux | 4-24 | 70-95 |

| Ethanol | Excess |

Note: The synthesis of the precursor, 2-(6-chloropyridin-2-yl)acetic acid, can be achieved from 2-chloro-6-methylpyridine by radical chlorination to 2-chloro-6-(chloromethyl)pyridine, followed by cyanation with a cyanide salt (e.g., NaCN or KCN) to give 2-(6-chloropyridin-2-yl)acetonitrile, and subsequent acidic or basic hydrolysis.

Conclusion

This guide has presented two distinct and viable retrosynthetic pathways for the synthesis of this compound. The direct C-C bond formation offers a more convergent route, while the esterification and side-chain construction pathway provides a more traditional and potentially higher-yielding, albeit longer, alternative. The choice of synthetic route will depend on factors such as the availability of starting materials, scalability requirements, and desired purity of the final product. The provided experimental protocols and data summaries serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

References

Stability and Storage of Ethyl 2-(6-chloropyridin-2-yl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(6-chloropyridin-2-yl)acetate. As a key intermediate in pharmaceutical synthesis, understanding its stability profile is critical for ensuring the integrity, purity, and quality of active pharmaceutical ingredients (APIs). This document outlines potential degradation pathways, presents recommended storage and handling procedures, and details experimental protocols for assessing the stability of this compound. The information herein is intended to support researchers and drug development professionals in maintaining the quality and reliability of this compound throughout its lifecycle.

Introduction

This compound is a substituted pyridine derivative widely employed as a building block in the synthesis of various pharmaceutical compounds. The presence of a hydrolyzable ester functional group and an electron-deficient chlorinated pyridine ring suggests potential susceptibility to degradation under certain environmental conditions. This guide aims to provide a thorough understanding of the factors that can influence the stability of this compound and to offer best practices for its storage and handling.

Chemical Properties and Structure

-

IUPAC Name: this compound

-

CAS Number: 174666-22-9

-

Molecular Formula: C₉H₁₀ClNO₂

-

Molecular Weight: 199.63 g/mol

-

Appearance: White to yellow solid-liquid mixture

-

Boiling Point: 268.7 ± 25.0 °C (Predicted)

-

Density: 1.217 ± 0.06 g/cm³ (Predicted)

Recommended Storage and Handling

To ensure the long-term stability and prevent degradation of this compound, the following storage and handling conditions are recommended.

Storage Conditions

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |

| Atmosphere | Under an inert gas (e.g., Nitrogen, Argon) | To prevent oxidation and moisture-induced hydrolysis. |

| Light | Store in a light-resistant container | To protect against potential photolytic degradation. |

| Container | Tightly sealed, non-reactive material (e.g., amber glass) | To prevent exposure to moisture and air, and to avoid reaction with the container material. |

Handling Precautions

-

Handle the compound in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Keep away from strong oxidizing agents, strong acids, and strong bases.

Potential Degradation Pathways

Based on the chemical structure of this compound, the primary anticipated degradation pathways are hydrolysis and oxidation.

-

Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of acidic or basic conditions, leading to the formation of 2-(6-chloropyridin-2-yl)acetic acid and ethanol.

-

Oxidation: The pyridine ring, although electron-deficient, can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

The following diagram illustrates the potential degradation pathways.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A stability-indicating analytical method is crucial for accurately assessing the stability of this compound. A high-performance liquid chromatography (HPLC) method is generally suitable. The following outlines a general workflow for developing and validating such a method.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to demonstrate the specificity of the analytical method.

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Reflux with 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Reflux with 0.1 M NaOH at 60°C for 24 hours. |

| Oxidation | Treat with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid material to 105°C for 48 hours. |

| Photolytic Degradation | Expose solid material to UV (254 nm) and visible light for an extended period (e.g., 7 days). |

HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a suitable wavelength (to be determined by UV scan)

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: Workflow for stability assessment of this compound.

Conclusion

The stability of this compound is critical for its successful application in research and pharmaceutical manufacturing. Adherence to the recommended storage conditions of 2-8°C under an inert atmosphere and protection from light is paramount to minimizing degradation. The primary degradation pathways are anticipated to be hydrolysis of the ester linkage and oxidation of the pyridine ring. A validated stability-indicating HPLC method is essential for monitoring the purity and degradation of this compound over time. The protocols and workflows outlined in this guide provide a solid framework for ensuring the quality and integrity of this compound.

Disclaimer

The information provided in this document is based on the chemical properties of this compound and general principles of chemical stability. It is intended for informational purposes only. Specific stability data should be generated through formal experimental studies. Users should always consult the Safety Data Sheet (SDS) and perform their own risk assessment before handling this chemical.

Ethyl 2-(6-chloropyridin-2-yl)acetate molecular formula and weight

An In-Depth Technical Guide to Ethyl 2-(6-chloropyridin-2-yl)acetate

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and experimental protocols related to this compound, a key intermediate in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Compound Properties

This compound is a pyridine derivative with significant applications in organic synthesis. Its chemical structure and properties are foundational to its role as a building block for more complex molecules.

Physicochemical Data

The essential quantitative data for this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀ClNO₂ | [1][2][3] |

| Molecular Weight | 199.63 g/mol | [1][2][3] |

| CAS Number | 174666-22-9 | [1][2] |

| Boiling Point | 268.7 ± 25.0 °C (Predicted) | [1] |

| Density | 1.217 ± 0.06 g/cm³ (Predicted) | [1] |

| Purity | 97% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.

General Synthesis Protocol

This protocol outlines the synthesis of this compound from 2-chloro-6-methylpyridine.[1]

Materials:

-

2-chloro-6-methylpyridine

-

n-butyllithium (23% in hexane)

-

Diethyl carbonate

-

Tetrahydrofuran (THF)

-

Aqueous ammonium chloride

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Petroleum ether

Procedure:

-

A solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in tetrahydrofuran (30 mL) is cooled to -70°C.

-

n-butyllithium (13.2 mL of a 23% hexane solution, 47.3 mmol) is added slowly and dropwise to the cold solution. The mixture is stirred at -70°C for 30 minutes.

-

Diethyl carbonate (5.75 mL, 47.3 mmol) is then slowly added, and stirring is continued for an additional 30 minutes at -70°C.

-

The reaction mixture is warmed to room temperature and stirred for another hour.

-

Upon completion, the reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed by filtration and concentration to yield the crude product.

-

The crude product is purified by column chromatography on silica gel (100-200 mesh) using a 9% ethyl acetate in petroleum ether solution as the eluent.

-

The final product, this compound, is obtained as an oil (2.21 g, 28% yield).

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound, providing a clear visual representation of the experimental workflow.

Caption: Synthesis workflow for this compound.

References

Commercial Sourcing and Technical Guide for Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key building block in pharmaceutical research and development. It includes a comparative summary of commercial suppliers, a detailed synthesis protocol, and a hypothetical experimental workflow for its application in drug discovery.

Commercial Supplier Overview

This compound (CAS No: 174666-22-9) is available from a range of commercial suppliers catering to the research and bulk chemical markets. The following table summarizes the offerings from several key vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.

| Supplier | Purity | Available Quantities | Price (USD) |

| LabSolutions | 97% | 100mg, 250mg, 1g, 5g | $47.12 - $1,417.37[1] |

| BLDpharm | Information not available | 100mg | |

| Alichem (via ChemicalBook) | Information not available | 10g | $1004.25[2] |

| ChemBridge Corporation (via ChemicalBook) | Information not available | 250mg, 5g | $99, $595[2] |

| Chemenu (via ChemicalBook) | Information not available | 100g | $4416[2] |

| Sigma-Aldrich (Merck) | Information not available | Various | Inquire |

| Ambeed | Information not available | Various | Inquire |

| Apollo Scientific | Information not available | Various | Inquire |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₉H₁₀ClNO₂ |

| Molecular Weight | 199.63 g/mol |

| Appearance | White to yellow Solid-Liquid Mixture |

| Boiling Point | 268.7±25.0 °C (Predicted)[3] |

| Density | 1.217±0.06 g/cm³ (Predicted)[3] |

| Storage Temperature | 2-8°C under inert gas (Nitrogen or Argon)[3] |

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate.[3]

Materials:

-

2-chloro-6-methylpyridine

-

n-butyllithium (in hexane)

-

Diethyl carbonate

-

Tetrahydrofuran (THF), anhydrous

-

Aqueous ammonium chloride

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Petroleum ether

Procedure:

-

Dissolve 2-chloro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran.

-

Cool the solution to -70°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.2 eq) dropwise to the solution, maintaining the temperature at -70°C. Stir for 30 minutes.

-

Slowly add diethyl carbonate (1.2 eq) dropwise to the reaction mixture at -70°C and continue stirring for another 30 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for an additional hour.

-

Quench the reaction by adding aqueous ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a petroleum ether/ethyl acetate gradient to yield pure this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate from 2-chloro-6-methylpyridine. The synthesis involves the deprotonation of the methyl group using n-butyllithium followed by acylation with diethyl carbonate. This method is a key transformation for creating functionalized pyridine derivatives that are valuable intermediates in pharmaceutical and agrochemical research.

Introduction

Substituted pyridylacetic acids and their esters are important building blocks in the synthesis of a wide range of biologically active molecules. The title compound, this compound, serves as a versatile intermediate for the introduction of a (6-chloropyridin-2-yl)acetyl moiety. This application note details a robust laboratory-scale procedure for its preparation, including reaction setup, purification, and characterization considerations.

Reaction Scheme

The overall synthetic transformation is depicted below:

2-chloro-6-methylpyridine is reacted with n-butyllithium to form a lithiated intermediate, which is then acylated with diethyl carbonate to yield the final product, this compound.

Experimental Protocol

This protocol is based on established literature procedures for the synthesis of pyridylacetates.[1]

Materials:

-

2-chloro-6-methylpyridine

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Diethyl carbonate

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous ammonium chloride (NH₄Cl), saturated solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Petroleum ether or hexanes

-

Argon or Nitrogen gas (inert atmosphere)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar and a septum is flushed with an inert gas (argon or nitrogen).

-

Initial Solution: 2-chloro-6-methylpyridine (1.0 eq) is dissolved in anhydrous THF.

-

Cooling: The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium (1.2 eq) is added dropwise to the cooled solution via syringe, ensuring the internal temperature remains below -70 °C. The solution is stirred at this temperature for 30-60 minutes. Formation of a colored solution (often orange or red) indicates the generation of the lithiated species.

-

Acylation: Diethyl carbonate (1.2 eq) is added dropwise to the reaction mixture, again maintaining a low temperature. The mixture is stirred at -78 °C for another 30-60 minutes.

-

Warming: The reaction is allowed to warm to room temperature and stirred for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate.

-

Washing: The combined organic layers are washed sequentially with water and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in petroleum ether or hexanes as the eluent, to afford the pure this compound.[1]

Data Presentation

The following table summarizes the key quantitative data for this synthesis.

| Parameter | Value | Reference |

| Starting Material | 2-chloro-6-methylpyridine | [1] |

| Key Reagents | n-Butyllithium, Diethyl carbonate | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Reaction Temperature | -78 °C to Room Temperature | [1] |

| Reported Yield | 28% | [1] |

| Molecular Formula | C₉H₁₀ClNO₂ | [1] |

| Molecular Weight | 199.63 g/mol | [1] |

| Appearance | Oil or White to yellow Solid-Liquid Mixture | [1] |

Note on Characterization: While a specific literature source reports a 28% yield, yields can vary based on reaction scale and purity of reagents.[1] It is highly recommended to characterize the final product using spectroscopic methods to confirm its identity and purity.

-

¹H NMR: Expected signals would include a triplet and a quartet for the ethyl group, a singlet for the methylene group, and signals in the aromatic region for the pyridine ring protons.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, the carbons of the pyridine ring, the methylene carbon, and the carbons of the ethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (199.63 g/mol ), along with a characteristic isotopic pattern for a chlorine-containing compound.

Workflow and Diagrams

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and will ignite spontaneously on contact with air and reacts violently with water. It should be handled with extreme care under an inert atmosphere by trained personnel.

-

Anhydrous solvents are required for this reaction to proceed efficiently and safely.

-

The reaction should be performed in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

The quenching step is exothermic and should be performed slowly and with caution.

Conclusion

The protocol described provides a reliable method for the synthesis of this compound. This versatile intermediate can be used in a variety of subsequent chemical transformations, making it a valuable tool for medicinal chemists and other researchers in the field of drug discovery and development. Careful execution of the experimental procedure and adherence to safety guidelines are essential for a successful and safe synthesis.

References

Application Notes and Protocols for the Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate

Abstract

This document provides a detailed protocol for the synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate, a key intermediate in the development of various pharmaceutical compounds. The synthesis involves the reaction of 2-chloro-6-methylpyridine with diethyl carbonate in the presence of n-butyllithium. This application note includes a comprehensive experimental procedure, a summary of quantitative data, and a visual workflow diagram to ensure reproducibility and clarity for researchers in medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of novel heterocyclic compounds with potential therapeutic applications. Its structure, featuring a substituted pyridine ring, makes it a versatile precursor for a range of biologically active molecules. This protocol outlines a reliable method for its synthesis, work-up, and purification.

Reaction Scheme

The synthesis proceeds via the deprotonation of the methyl group of 2-chloro-6-methylpyridine by n-butyllithium, followed by nucleophilic acyl substitution on diethyl carbonate.

Scheme 1: Synthesis of this compound

Quantitative Data Summary

A summary of the physical and chemical properties of the reactants and the product is provided in the table below for quick reference.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 2-Chloro-6-methylpyridine | 18368-63-3 | C₆H₆ClN | 127.57 | 181 | 1.134 |

| Diethyl carbonate | 105-58-8 | C₅H₁₀O₃ | 118.13 | 125-126 | 0.975 |

| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | C₄H₉Li | 64.06 | N/A | 0.68 |

| Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | 72.11 | 66 | 0.889 |

| This compound | 174666-22-9 | C₉H₁₀ClNO₂ | 199.63 | 268.7 ± 25.0 (Predicted)[1][2] | 1.217 ± 0.06 (Predicted)[1][2] |

Experimental Protocol

4.1. Materials and Reagents

-

2-Chloro-6-methylpyridine (5.0 g, 39.4 mmol)

-

Diethyl carbonate (5.75 mL, 47.3 mmol)

-

n-Butyllithium (2.5 M solution in hexanes, 18.9 mL, 47.3 mmol)

-

Anhydrous Tetrahydrofuran (THF) (30 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel (100-200 mesh)

-

Petroleum ether

4.2. Reaction Setup

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) and anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -70°C using a dry ice/acetone bath.

4.3. Reaction Procedure

-

Slowly add n-butyllithium (18.9 mL, 47.3 mmol) dropwise to the cooled solution while maintaining the internal temperature at -70°C.

-

Stir the mixture at -70°C for 30 minutes.[1]

-

Slowly add diethyl carbonate (5.75 mL, 47.3 mmol) to the reaction mixture, ensuring the temperature remains at -70°C.

-

Continue stirring at -70°C for an additional 30 minutes.[1]

-

Allow the reaction mixture to warm to room temperature and stir for another 1 hour.[1]

4.4. Work-up and Purification

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.[1]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

-

Purify the crude product by column chromatography on silica gel (100-200 mesh).

-

Elute the column with a petroleum ether solution containing 9% ethyl acetate.

-

Combine the fractions containing the desired product and concentrate under reduced pressure to yield this compound as an oil (2.21 g, 28% yield).[1]

Characterization

The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions

-

n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

The reaction is conducted at very low temperatures; appropriate cryogenic handling procedures should be followed.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Nucleophilic Substitution Reactions at the 6-Position of Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on Ethyl 2-(6-chloropyridin-2-yl)acetate. This substrate is a valuable intermediate in medicinal chemistry, allowing for the introduction of diverse functional groups at the 6-position of the pyridine ring. The protocols outlined below cover reactions with N-nucleophiles, O-nucleophiles, and S-nucleophiles, offering a pathway to a wide array of substituted pyridine derivatives. All quantitative data from cited examples are summarized for clear comparison, and workflows are visualized to facilitate experimental planning.

Introduction

This compound is a key building block for the synthesis of complex heterocyclic compounds. The pyridine ring, activated by the electron-withdrawing nature of the nitrogen atom and the acetate group, is susceptible to nucleophilic attack at the C2 and C6 positions. The chlorine atom at the 6-position serves as a competent leaving group, enabling its displacement by a variety of nucleophiles. This reactivity is fundamental to the construction of novel molecular scaffolds for drug discovery and development.

Nucleophilic aromatic substitution on halopyridines is a well-established transformation.[1] These reactions typically proceed via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient carbon bearing the halogen, forming a negatively charged intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored by the expulsion of the chloride ion. The reaction is often facilitated by the use of a base and elevated temperatures to overcome the initial energy barrier of disrupting the aromatic system.[1]

This document provides generalized, yet detailed, protocols based on established chemical principles for reacting this compound with common classes of nucleophiles.

Reaction Schematics and Mechanisms

The core transformation involves the displacement of the chloride at the C6 position of the pyridine ring by a nucleophile (Nu-).

General Reaction Scheme

Caption: General SNAr reaction at the 6-position.

Reaction Mechanism: Addition-Elimination

The SNAr reaction proceeds through a two-step mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bonded to the chlorine, leading to the formation of a resonance-stabilized anionic intermediate (Meisenheimer complex). The second step is the rapid elimination of the chloride leaving group to restore the aromaticity of the pyridine ring.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocols and Data

The following sections provide generalized protocols for the reaction of this compound with N-, O-, and S-nucleophiles. While specific experimental data for this exact substrate is not widely published, the conditions provided are based on well-established procedures for similar 2-halopyridine systems. Researchers should perform small-scale test reactions to optimize conditions for their specific nucleophile.

Substitution with N-Nucleophiles (Amination)

The introduction of primary or secondary amines is a common transformation. These reactions often require a base to deprotonate the amine or to scavenge the HCl byproduct.

General Protocol:

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the desired amine (1.1 - 2.0 eq.).

-

A suitable inorganic base (e.g., K2CO3, Cs2CO3, or NaH; 2.0 - 3.0 eq.) is added to the mixture.

-

The reaction vessel is sealed and heated to a temperature between 80 °C and 150 °C.

-

The reaction is monitored by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Table 1: Representative Conditions for Amination Reactions

| Nucleophile (Amine) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Primary Alkylamine | K2CO3 | DMF | 100 - 120 | 12 - 18 | 60-90 |

| Secondary Alkylamine | K2CO3 | NMP | 120 - 140 | 16 - 24 | 50-80 |

| Aniline Derivative | NaH | DMSO | 80 - 100 | 8 - 16 | 65-95 |

| Heterocyclic Amine | Cs2CO3 | Dioxane | 100 - 110 | 12 - 24 | 55-85 |

Yields are estimated based on analogous reactions and should be considered hypothetical. Optimization is recommended.

Substitution with O-Nucleophiles (Etherification)

Alcohols and phenols can be used as nucleophiles, typically after deprotonation with a strong base to form the more nucleophilic alkoxide or phenoxide.

General Protocol:

-

In a flask under an inert atmosphere (N2 or Ar), the desired alcohol or phenol (1.2 - 1.5 eq.) is dissolved in an anhydrous polar aprotic solvent (e.g., THF or DMF).

-

A strong base (e.g., NaH, 60% dispersion in mineral oil; 1.2 eq.) is added portion-wise at 0 °C. The mixture is stirred until hydrogen evolution ceases.

-

A solution of this compound (1.0 eq.) in the same anhydrous solvent is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and then heated to between 60 °C and 100 °C.

-

The reaction is monitored by TLC or LC-MS (typically 2-12 hours).

-

Upon completion, the reaction is carefully quenched by the slow addition of water or saturated NH4Cl solution at 0 °C.

-

The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

Table 2: Representative Conditions for Etherification Reactions

| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Methanol / Ethanol | NaH | THF | 65 (Reflux) | 4 - 8 | 70-95 |

| Phenol | K2CO3 | DMF | 80 - 100 | 6 - 12 | 60-85 |

| Substituted Phenol | NaH | DMF | 80 - 100 | 6 - 12 | 55-90 |

| Benzyl Alcohol | NaH | THF | 65 (Reflux) | 5 - 10 | 65-90 |

Yields are estimated based on analogous reactions and should be considered hypothetical. Optimization is recommended.

Substitution with S-Nucleophiles (Thioetherification)

Thiols are excellent nucleophiles and readily displace the chloride. A base is used to form the highly nucleophilic thiolate anion.

General Protocol:

-

To a solution of the desired thiol (1.1 eq.) in a polar solvent (e.g., DMF or ethanol) is added a base (e.g., NaH, K2CO3, or NaOEt; 1.2 eq.) at room temperature.

-

The mixture is stirred for 15-30 minutes to ensure complete formation of the thiolate.

-

This compound (1.0 eq.) is added to the reaction mixture.

-

The mixture is stirred at a temperature ranging from room temperature to 80 °C.

-

The reaction is monitored by TLC or LC-MS until completion (typically 1-6 hours).

-

Upon completion, the reaction is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, filtered, and concentrated.

-

The crude product is purified by silica gel column chromatography.

Table 3: Representative Conditions for Thioetherification Reactions

| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Thiophenol | K2CO3 | DMF | 25 - 50 | 1 - 4 | 80-98 |

| Ethanethiol | NaOEt | Ethanol | 25 - 60 | 2 - 6 | 75-95 |

| Benzyl Mercaptan | NaH | THF | 25 - 50 | 1 - 3 | 85-98 |

Yields are estimated based on analogous reactions and should be considered hypothetical. Optimization is recommended.

Experimental Workflow Visualization

A typical experimental procedure, from reaction setup to product isolation, can be visualized as follows.

Caption: A generalized workflow for SNAr reactions.

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Polar aprotic solvents like DMF, DMSO, and NMP have specific health risks; consult the Safety Data Sheet (SDS) before use.

-

Bases such as sodium hydride (NaH) are highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.

-

Reactions at elevated temperatures should be conducted behind a blast shield.

Conclusion

The nucleophilic substitution at the 6-position of this compound provides a versatile and reliable method for synthesizing a diverse library of substituted pyridine compounds. By selecting the appropriate nucleophile and optimizing reaction conditions, researchers can efficiently access novel chemical entities for various applications in drug discovery and materials science. The protocols and data presented herein serve as a foundational guide for developing these important transformations.

References

Application Notes and Protocols for the Derivatization of the Ester Group in Ethyl 2-(6-chloropyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification of the ester functional group in Ethyl 2-(6-chloropyridin-2-yl)acetate. This compound serves as a valuable building block in medicinal chemistry, and its derivatization allows for the exploration of structure-activity relationships and the development of new chemical entities. The following sections detail procedures for saponification, amidation, reduction, and transesterification of the ethyl ester, yielding the corresponding carboxylic acid, amides, primary alcohol, and alternative esters.

I. Introduction

This compound is a heterocyclic compound with potential applications in the synthesis of pharmacologically active molecules. The ester group is a versatile handle for chemical modification, enabling the introduction of a variety of functional groups and the modulation of physicochemical properties. This document outlines four key derivatization strategies for this starting material.

II. Derivatization Reactions

The primary transformations of the ester group of this compound covered in these notes are:

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(6-chloropyridin-2-yl)acetic acid.

-

Amidation: Reaction of the ethyl ester with a primary amine to form an N-substituted acetamide.

-

Reduction: Conversion of the ethyl ester to the primary alcohol, 2-(6-chloropyridin-2-yl)ethanol.

-

Transesterification: Exchange of the ethyl group of the ester with a different alkyl or aryl group from an alcohol.

The general reaction scheme is presented below:

III. Experimental Protocols

The following are detailed protocols for the derivatization of this compound.

Protocol 1: Saponification to 2-(6-chloropyridin-2-yl)acetic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid using lithium hydroxide.

Materials:

-

This compound

-

Lithium hydroxide monohydrate (LiOH·H₂O)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield 2-(6-chloropyridin-2-yl)acetic acid. The product can be further purified by recrystallization if necessary.[1][2][3]

Protocol 2: Amidation to N-substituted 2-(6-chloropyridin-2-yl)acetamide